molecular formula C8H20N2S2 B107272 N,N'-Dithiobisdiethylamine CAS No. 15575-30-1

N,N'-Dithiobisdiethylamine

Cat. No. B107272
CAS RN: 15575-30-1
M. Wt: 208.4 g/mol
InChI Key: REOGMQUIPSUVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Dithiobisdiethylamine, also known as DTDA, is a chemical compound that has been widely used in scientific research. It is a versatile compound that has found applications in various fields, including biochemistry, pharmacology, and materials science. DTDA is a small molecule that can form stable complexes with metals, making it a useful tool for studying metal-binding proteins and enzymes.

Mechanism Of Action

N,N'-Dithiobisdiethylamine forms stable complexes with metals by coordinating with the metal ions through its sulfur atoms. The resulting metal-N,N'-Dithiobisdiethylamine complex can then interact with metal-binding proteins and enzymes, affecting their structure and function. N,N'-Dithiobisdiethylamine has been shown to inhibit the activity of metalloproteins by binding to their metal ions, leading to a decrease in their catalytic activity.

Biochemical And Physiological Effects

N,N'-Dithiobisdiethylamine has been shown to have various biochemical and physiological effects. It can induce oxidative stress by generating reactive oxygen species, leading to cell damage and death. N,N'-Dithiobisdiethylamine has also been shown to affect the expression of genes involved in metal homeostasis and oxidative stress response. In addition, N,N'-Dithiobisdiethylamine has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

N,N'-Dithiobisdiethylamine has several advantages as a metal chelator for lab experiments. It forms stable complexes with metals, allowing for the study of metal-binding proteins and enzymes. N,N'-Dithiobisdiethylamine is also soluble in water and organic solvents, making it easy to handle and use in experiments. However, N,N'-Dithiobisdiethylamine has some limitations. It can generate reactive oxygen species, leading to cell damage and death, which can affect the results of experiments. In addition, N,N'-Dithiobisdiethylamine can also affect the activity of non-metalloproteins, leading to potential off-target effects.

Future Directions

There are several future directions for research on N,N'-Dithiobisdiethylamine. One area of research is the development of N,N'-Dithiobisdiethylamine-based therapeutics for various diseases, including cancer and neurodegenerative disorders. Another area of research is the study of the effects of N,N'-Dithiobisdiethylamine on metal homeostasis and oxidative stress response in different organisms, including humans. Additionally, the development of new metal chelators based on N,N'-Dithiobisdiethylamine can lead to the discovery of new metal-binding proteins and enzymes, providing new insights into the role of metals in biological systems.

Synthesis Methods

N,N'-Dithiobisdiethylamine can be synthesized by reacting diethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of N,N'-Dithiobisdiethylamine can be determined by various analytical techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N,N'-Dithiobisdiethylamine has been widely used in scientific research as a metal chelator. It can form stable complexes with metals such as copper, zinc, and iron, making it a useful tool for studying metal-binding proteins and enzymes. N,N'-Dithiobisdiethylamine has been used in studies on the structure and function of metalloproteins, including cytochrome c oxidase, superoxide dismutase, and carbonic anhydrase. N,N'-Dithiobisdiethylamine has also been used to study the role of metals in biological systems, such as the transport and storage of iron in the body.

properties

CAS RN

15575-30-1

Product Name

N,N'-Dithiobisdiethylamine

Molecular Formula

C8H20N2S2

Molecular Weight

208.4 g/mol

IUPAC Name

N-(diethylaminodisulfanyl)-N-ethylethanamine

InChI

InChI=1S/C8H20N2S2/c1-5-9(6-2)11-12-10(7-3)8-4/h5-8H2,1-4H3

InChI Key

REOGMQUIPSUVSU-UHFFFAOYSA-N

SMILES

CCN(CC)SSN(CC)CC

Canonical SMILES

CCN(CC)SSN(CC)CC

Other CAS RN

15575-30-1

Origin of Product

United States

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